(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol

Catalog No.
S14221092
CAS No.
M.F
C8H7N3O3
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol

Product Name

(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol

IUPAC Name

(6-nitro-1H-benzimidazol-4-yl)methanol

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C8H7N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-2,4,12H,3H2,(H,9,10)

InChI Key

SEHLMBIYDMKWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1CO)N=CN2)[N+](=O)[O-]

(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol (CAS: 1169789-14-3) is a highly specialized, bifunctional heterocyclic building block primarily procured for the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted oncology therapeutics [1]. Featuring a strongly electron-withdrawing 6-nitro group and a synthetically versatile 4-hydroxymethyl moiety, this scaffold offers orthogonal reactivity vectors. The nitro group significantly depresses the pKa of the benzimidazole N-H, enabling mild N-alkylation, while the primary alcohol at the 4-position serves as a stable yet reactive handle for halogenation, oxidation, or etherification [2]. For industrial scale-up, its crystalline stability and predictable solubility profile in polar solvents make it a superior starting material compared to its highly reactive 2-substituted isomers or unsubstituted analogs.

Research Fit

Type Heterocyclic benzimidazole synthetic intermediate
Utility Supports focused library synthesis and SAR exploration
Handles 6-nitro (electron-withdrawing) and 4-hydroxymethyl (primary alcohol) for orthogonal derivatization

Procuring generic benzimidazole-4-methanols or 2-hydroxymethyl isomers as cost-saving substitutes frequently leads to catastrophic yield losses during downstream functionalization [1]. Unsubstituted (1H-benzo[d]imidazol-4-yl)methanol is highly susceptible to electrophilic aromatic substitution, leading to unwanted ring halogenation or nitration during subsequent synthetic steps. Furthermore, attempting to use the 2-hydroxymethyl isomer introduces severe chemical instability; the 2-position is highly activated, leading to spontaneous decomposition or unwanted dimerization under basic conditions [2]. The specific 4,6-substitution pattern of (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol provides the exact steric shielding and electronic deactivation required to survive harsh reagents (e.g., SOCl2, POCl3) while maintaining the integrity of the benzimidazole core, making it non-interchangeable for rigorous synthetic workflows.

Substitution Risk

  • 6-nitro substitution pattern is not interchangeable with unsubstituted benzimidazoles; electronic differences may alter reactivity and target engagement.
  • C4-hydroxymethyl positioning vs N-substituted isomer can shift regioselectivity and synthetic utility.
  • Nitro group introduces additional GHS hazard statements (H315, H319, H335); handling and shipping precautions differ from non-nitro analogs.

Enhanced Regioselectivity in N-Alkylation Workflows

The strategic placement of the 4-hydroxymethyl group provides critical steric bulk adjacent to the N3 position of the benzimidazole ring. When subjected to standard N-alkylation conditions, (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol demonstrates a strong preference for N1-alkylation [1]. In contrast, the baseline comparator 5-nitrobenzimidazole lacks this steric directing group and yields near-equimolar mixtures of N1 and N3 isomers, necessitating costly and solvent-intensive chromatographic separations.

Evidence DimensionN1 vs N3 Alkylation Regioselectivity
Target Compound Data>90:10 ratio (N1:N3)
Comparator Or Baseline5-Nitrobenzimidazole (~50:50 ratio)
Quantified Difference40% absolute increase in target regioselectivity
ConditionsStandard alkylation (MeI, K2CO3, DMF, 25°C)

High regioselectivity eliminates the need for complex downstream chromatographic purification, significantly reducing solvent waste and labor costs during scale-up.

Physicochemical profile vs. non-nitro analog
Data to verify
logP 0.9634 (target) vs 1.0552 (non-nitro analog); ΔlogP = -0.0918
TPSA 92.05 Ų vs 48.91 Ų (88% increase)
Polarity shift may affect solubility and permeability context; supports assay condition optimization review.
Predicted computational values; confirm experimentally.

Superior Chemoselectivity During Halogenation

Converting the hydroxymethyl group to a halomethyl intermediate is a critical step in synthesizing active pharmaceutical ingredients. The electron-withdrawing 6-nitro group in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol sufficiently deactivates the aromatic core, preventing competitive electrophilic aromatic chlorination . When reacted with thionyl chloride, the target compound yields the desired 4-chloromethyl derivative cleanly, whereas the unsubstituted comparator suffers from significant over-chlorination on the electron-rich aromatic ring.

Evidence DimensionYield of pure 4-chloromethyl derivative
Target Compound Data>88% isolated yield
Comparator Or Baseline(1H-benzo[d]imidazol-4-yl)methanol (<60% yield)
Quantified Difference>28% increase in isolated yield of the desired intermediate
ConditionsSOCl2, CH2Cl2, 0°C to room temperature

Preventing side-reactions during halogenation ensures high-purity intermediates, which is critical for meeting stringent regulatory impurity profiles in pharmaceutical manufacturing.

Functional group orthogonality
Class-level inference
Hydroxymethyl at C4, Nitro at C6 vs N1-hydroxymethyl, C5-nitro
Regioselectivity and synthetic pathway context differ; may impact multi-step reaction outcomes.
Inferred from SAR principles; validate in specific synthetic sequences.

Depressed pKa for Mild Deprotonation and Functionalization

The strong electron-withdrawing nature of the 6-nitro group significantly alters the acidity of the benzimidazole N-H proton. Chemoinformatics profiling indicates that (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol has a much lower pKa compared to its unsubstituted counterpart [1]. This allows for deprotonation using mild bases (like potassium carbonate) rather than requiring hazardous, strong bases (like sodium hydride) which are necessary for the unsubstituted analog.

Evidence DimensionBenzimidazole N-H pKa
Target Compound DatapKa ~ 9.5
Comparator Or Baseline(1H-benzo[d]imidazol-4-yl)methanol (pKa ~ 12.5)
Quantified Difference~3.0 log unit reduction in pKa
ConditionsAqueous/organic solvent mixtures at 25°C

The ability to use mild bases improves process safety, reduces reagent costs, and prevents the degradation of base-sensitive functional groups in complex synthetic sequences.

PDE inhibitory potential (class)
Class-level
IC₅₀ range 1.5–294 µM
Reported 6-nitrobenzimidazole class activity; may support PDE inhibitor screening campaigns.
This specific compound not directly tested; scaffold-level inference.

Optimized Solubility for Catalytic Hydrogenation

The reduction of the 6-nitro group to the 6-amino derivative is a common downstream application. The presence of the 4-hydroxymethyl group in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol significantly enhances its solubility in polar protic solvents compared to simple alkyl-nitrobenzimidazoles [1]. This enhanced solubility ensures homogeneous reaction conditions during palladium-catalyzed hydrogenation, leading to rapid and complete conversion without the catalyst poisoning often seen with less soluble precursors.

Evidence DimensionSolubility in Ethanol at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline4-Methyl-6-nitro-1H-benzo[d]imidazole (<10 mg/mL)
Quantified Difference>5-fold increase in solubility
ConditionsEthanol, 25°C, standard atmospheric pressure

High solubility in green solvents like ethanol streamlines reduction workflows and maximizes catalyst turnover, directly lowering production costs.

Safety profile vs. non-nitro analog
Data to verify
Target: H302, H315, H319, H335
Non-nitro analog: H302 only
Additional hazard categories require enhanced PPE; review safety data before handling.
Vendor GHS classification; verify with current SDS.

Synthesis of PARP Inhibitors and Oncology Therapeutics

The 4-substituted benzimidazole core is a privileged scaffold in poly (ADP-ribose) polymerase (PARP) inhibitors. Leveraging the chemoselective halogenation profile (Section 3), the 4-hydroxymethyl group serves as an ideal precursor for oxidation or amidation to the crucial 4-carboxamide pharmacophore, while the 6-nitro group allows for late-stage diversification into various amine-linked functional groups [1].

Solid-Phase Synthesis of Combinatorial Libraries

The orthogonal reactivity of the primary alcohol and the nitro group makes this compound an ideal bifunctional linker for solid-phase synthesis. The highly regioselective N-alkylation profile and the ability to deprotonate under mild basic conditions ensure that library generation proceeds with high fidelity, minimizing the formation of complex isomeric mixtures [2].

Development of Solvatochromic Fluorescent Probes

The push-pull electronic system created by the electron-withdrawing nitro group and the electron-donating benzimidazole core makes this compound an excellent starting material for synthesizing fluorophores. The enhanced solubility in polar solvents facilitates the downstream catalytic reduction of the nitro group to an amine, which is critical for tuning the emission wavelengths of the resulting diagnostic probes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE inhibitor screening studies
6-nitrobenzimidazole core
Class-level PDE inhibition context
Kinase inhibitor intermediate synthesis
Nitro-substituted benzimidazole scaffold
Conjugation feasibility via hydroxymethyl handle
Lead optimization physicochemical studies
Calculated logP and TPSA profile
Solubility and permeability context review
Regioselective heterocycle construction
C4-hydroxymethyl and C6-nitro orthogonality
Sequential functionalization feasibility

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.04874109 g/mol

Monoisotopic Mass

193.04874109 g/mol

Heavy Atom Count

14

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